molecular formula C19H14FNO3S B11120186 Methyl 2-benzamido-4-(4-fluorophenyl)thiophene-3-carboxylate

Methyl 2-benzamido-4-(4-fluorophenyl)thiophene-3-carboxylate

Cat. No.: B11120186
M. Wt: 355.4 g/mol
InChI Key: UHEILQAQMGIDRG-UHFFFAOYSA-N
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Description

Methyl 2-benzamido-4-(4-fluorophenyl)thiophene-3-carboxylate is a heterocyclic compound with an intriguing structure. It combines a thiophene ring, a benzamide group, and an ester functionality. The compound’s systematic name provides insight into its composition: the methyl ester of 2-benzamido-4-(4-fluorophenyl)thiophene-3-carboxylic acid.

Preparation Methods

Synthetic Routes::

    Thiophene Synthesis: The thiophene core can be synthesized via or using appropriate starting materials. For example, reaction of 2-benzamido-4-(4-fluorophenyl)acetyl chloride with thiophene-3-carboxylic acid yields the desired compound.

    Esterification: The methyl ester group is introduced by reacting the carboxylic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid).

    Amide Formation: The benzamide moiety is formed by reacting the carboxylic acid with aniline or its derivatives.

Industrial Production:: Industrial-scale production typically involves optimized synthetic routes, efficient reagent selection, and purification steps. The compound’s commercial availability may vary based on demand and patent considerations.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The thiophene ring can undergo oxidation to form thiophene-3-carboxylic acid.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: The fluorine-substituted phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate or chromic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation.

Major Products::
  • Oxidation: Thiophene-3-carboxylic acid.
  • Reduction: Methyl 2-benzamido-4-(4-fluorophenyl)thiophene-3-carboxylate alcohol.
  • Substitution: Various substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: Investigated for potential drug development due to its heterocyclic scaffold.

    Pesticide Research: Thiophene derivatives exhibit pesticidal properties.

    Materials Science: Used as building blocks for organic semiconductors and conducting polymers.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. It may interact with cellular receptors, enzymes, or other biomolecules, affecting biological processes.

Comparison with Similar Compounds

    Similar Compounds: Other thiophene-based esters and amides.

    Uniqueness: The combination of benzamide, fluorophenyl, and thiophene moieties sets it apart.

Properties

Molecular Formula

C19H14FNO3S

Molecular Weight

355.4 g/mol

IUPAC Name

methyl 2-benzamido-4-(4-fluorophenyl)thiophene-3-carboxylate

InChI

InChI=1S/C19H14FNO3S/c1-24-19(23)16-15(12-7-9-14(20)10-8-12)11-25-18(16)21-17(22)13-5-3-2-4-6-13/h2-11H,1H3,(H,21,22)

InChI Key

UHEILQAQMGIDRG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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